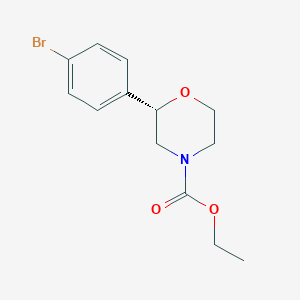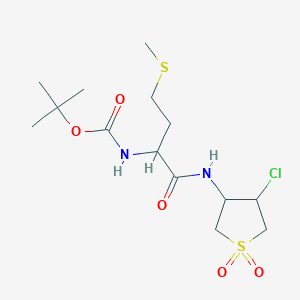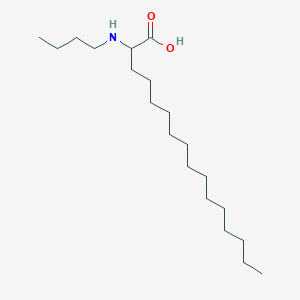![molecular formula C32H34Se2 B12623251 Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane CAS No. 919488-49-6](/img/structure/B12623251.png)
Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms connected to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-ylpropyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The reaction mixture is usually heated to facilitate the formation of the diselane bond.
Industrial Production Methods: Industrial production of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
Chemistry: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the synthesis of other organoselenium compounds.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study selenium-containing enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane. It may have antioxidant properties and could be used in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane involves its ability to form strong bonds with other molecules through its selenium atoms. The compound can interact with biological molecules, such as proteins and enzymes, by forming selenoether or selenoamide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
Comparison: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to similar compounds containing other elements, such as nitrogen or silicon
特性
CAS番号 |
919488-49-6 |
|---|---|
分子式 |
C32H34Se2 |
分子量 |
576.6 g/mol |
IUPAC名 |
1-methyl-4-[4-[3-[3-[4-(4-methylphenyl)phenyl]propyldiselanyl]propyl]phenyl]benzene |
InChI |
InChI=1S/C32H34Se2/c1-25-7-15-29(16-8-25)31-19-11-27(12-20-31)5-3-23-33-34-24-4-6-28-13-21-32(22-14-28)30-17-9-26(2)10-18-30/h7-22H,3-6,23-24H2,1-2H3 |
InChIキー |
IJKRMOOCMZDTLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se][Se]CCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


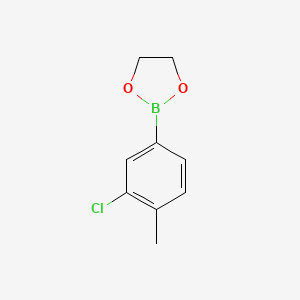
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
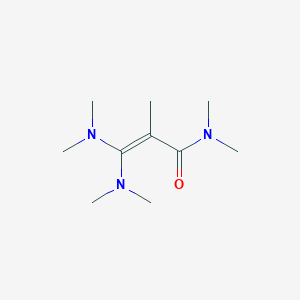

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)

![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

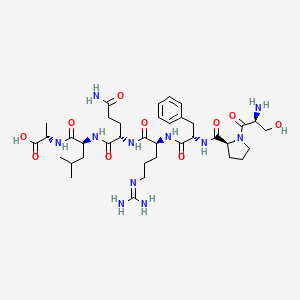
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
